4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
From Pyrrole Derivatives: This involves the cyclization of pyrrole derivatives under specific conditions.
Via Bromohydrazone: This method utilizes bromohydrazone intermediates to form the desired compound.
Formation of Triazinium Dicyanomethylide: This route involves the formation of a triazinium intermediate, which then undergoes further reactions to yield the target compound.
Multistep Synthesis: A series of reactions involving different intermediates and reagents.
Transition Metal Mediated Synthesis: Utilizing transition metals as catalysts to facilitate the formation of the compound.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazines to form the desired triazine derivative.
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .
Scientific Research Applications
4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as an inhibitor of various kinases, which are enzymes involved in cell signaling and regulation.
RNA Polymerase Inhibition: Some derivatives of this compound have shown the ability to inhibit RNA-dependent RNA polymerase, an enzyme crucial for viral replication.
Comparison with Similar Compounds
4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family:
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Avapritinib: A kinase inhibitor used in cancer therapy, also containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Brivanib Alaninate: An antitumorigenic drug with a similar structural framework.
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
4-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-6-7(8)9-4-10-11(5)6/h2-4H,1H3 |
InChI Key |
HYXIIQJZIPPXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1N=CN=C2Br |
Origin of Product |
United States |
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